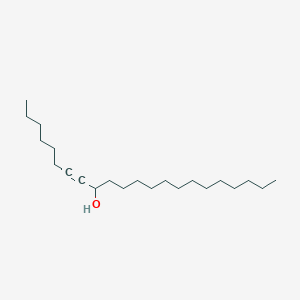
Docos-7-YN-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docos-7-YN-9-OL is an organic compound characterized by a long carbon chain with a triple bond and a hydroxyl group. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of the hydroxyl group classifies it as an alcohol. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Docos-7-YN-9-OL typically involves the use of alkyne and alcohol functional groups. One common method is the reaction of a terminal alkyne with a suitable aldehyde or ketone in the presence of a base, followed by reduction to yield the desired alcohol. For example, the reaction of ethynylmagnesium bromide with an aldehyde, followed by hydrolysis, can produce this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Docos-7-YN-9-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces alkenes or alkanes.
Substitution: Produces alkyl halides.
Wissenschaftliche Forschungsanwendungen
Docos-7-YN-9-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Docos-7-YN-9-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in cycloaddition reactions. These interactions can affect various biochemical pathways and molecular processes, making it a versatile compound in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octyne: A shorter alkyne with similar reactivity but different physical properties.
2-Butyn-1-ol: Another alkyne alcohol with a shorter carbon chain.
Propargyl alcohol: A simple alkyne alcohol used in various chemical reactions.
Uniqueness
Docos-7-YN-9-OL stands out due to its long carbon chain, which imparts unique physical and chemical properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
91295-78-2 |
|---|---|
Molekularformel |
C22H42O |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
docos-7-yn-9-ol |
InChI |
InChI=1S/C22H42O/c1-3-5-7-9-11-12-13-14-15-17-19-21-22(23)20-18-16-10-8-6-4-2/h22-23H,3-17,19,21H2,1-2H3 |
InChI-Schlüssel |
AVGUTLCUXJGYAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C#CCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
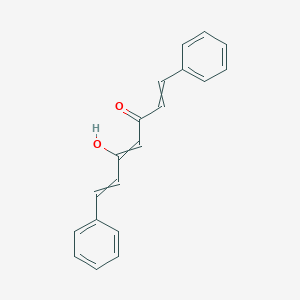
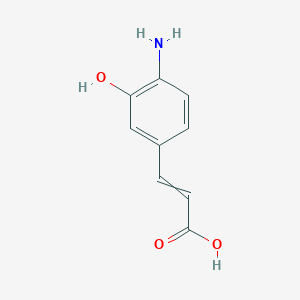
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

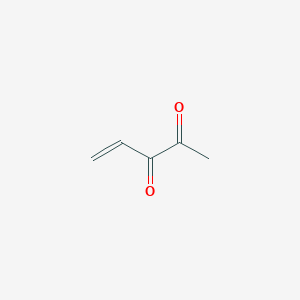
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
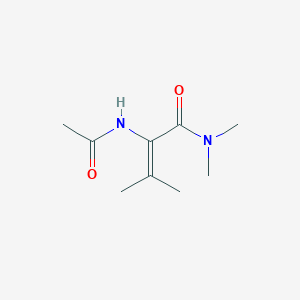
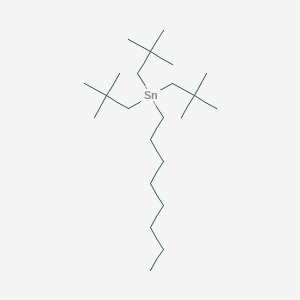
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
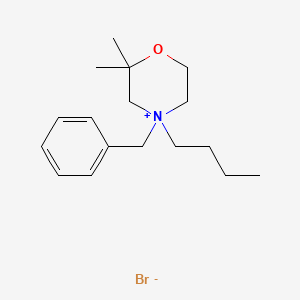

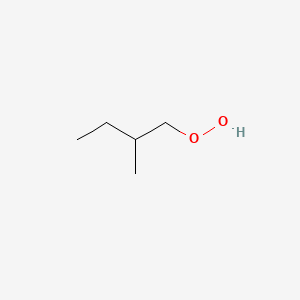
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)
